Product packaging for BU-Lad(Cat. No.:CAS No. 96930-87-9)

BU-Lad

Cat. No.: B12776384
CAS No.: 96930-87-9
M. Wt: 365.5 g/mol
InChI Key: VTVHSIXDKKKTMT-DYESRHJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BU-Lad, systematically named (6aR,9R)-7-butyl-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide, is an analogue of lysergic acid diethylamide (LSD) . With a molecular formula of C23H31N3O and a molar mass of 365.52 g/mol, it is part of the ergoline family and is characterized by a butyl substituent at the N(6) position . First synthesized and described in the 1980s and later reported by Alexander Shulgin in TiHKAL, this compound is noted for its significantly lower potency compared to LSD, with a dose of 500 micrograms reported to produce only mild psychedelic effects . This property makes it a valuable compound for structure-activity relationship (SAR) studies within the lysergamide class, helping researchers elucidate the structural determinants of efficacy and potency at serotonin receptors. Its primary research applications are in the fields of neuropharmacology and neuroscience, particularly for investigating the function and signaling of the 5-HT receptor family. This product is intended For Research Use Only and is strictly for use in controlled laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N3O B12776384 BU-Lad CAS No. 96930-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96930-87-9

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

(6aR,9R)-7-butyl-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C23H31N3O/c1-4-7-11-26-15-17(23(27)25(5-2)6-3)12-19-18-9-8-10-20-22(18)16(14-24-20)13-21(19)26/h8-10,12,14,17,21,24H,4-7,11,13,15H2,1-3H3/t17-,21-/m1/s1

InChI Key

VTVHSIXDKKKTMT-DYESRHJHSA-N

Isomeric SMILES

CCCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC

Canonical SMILES

CCCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC

Origin of Product

United States

Synthesis, Derivatization, and Advanced Analytical Characterization of Bu Lad

Chemical Synthesis Methodologies for BU-Lad and Related Analogues

The synthesis of lysergamides like this compound typically involves modifications to the core lysergic acid structure or de novo synthesis of the ergoline (B1233604) core followed by functionalization. Lysergic acid itself can be obtained through the hydrolysis of natural lysergamides found in ergot alkaloids, or via total synthesis wikipedia.org.

Exploration of Synthetic Routes to the Ergoline Core

The ergoline core, a tetracyclic indole-based structure, is the central scaffold of lysergamides ontosight.ainih.gov. Various synthetic strategies have been developed to construct this complex ring system. One approach involves joining the A and D rings first, followed by the closure of the C ring through methods such as intramolecular α-arylation, borrowing hydrogen alkylation, or rhodium-catalyzed C-H insertion nih.govnih.gov. Another route to the ergoline skeleton has been developed that avoids prior functionalization at the indole (B1671886) 4-position, introducing the indole nucleus later in the synthesis ebi.ac.ukacs.org. This strategy allows for the efficient introduction of substituents in this region ebi.ac.uk. Biosynthetic pathways in fungi, particularly Claviceps species, also provide routes to the ergoline core, starting from precursors like L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP) nih.govnih.govrsc.org.

Strategies for N6-Alkylation and N1-Acylation in Lysergamide (B1675752) Synthesis

Derivatization of the lysergamide scaffold often involves modifications at the N6 and N1 positions. N6-alkylation can be achieved by demethylating the N6 position of a compound like LSD to form nor-LSD, which can then be re-alkylated with an appropriate alkyl chain caymanchem.com. Nucleophilic substitution or organometallic coupling reactions, such as magnesium halogen exchange followed by electrophilic attack on functionalized aldehydes, can be used for alkylation at the 6-position . Palladium catalysis, such as the Heck reaction, can also facilitate carbon-carbon bond formation at the 6-position with stereochemical control .

N1-acylation, as seen in this compound, is a common strategy for creating lysergamide derivatives caymanchem.comljmu.ac.ukresearchgate.net. This typically involves adding acyl substituents to the N1 nitrogen of the indole ring caymanchem.comljmu.ac.uk. These acyl substituents are often derived from commercially available carboxylic acid starting materials caymanchem.com. The acylation of lysergic acid or its amide derivatives can be achieved by reacting them with reactive acid derivatives, such as acid chlorides or acid anhydrides google.com. For example, the synthesis of 1-acetyl-LSD (ALD-52) was reported to involve the acetylation of lysergic acid diethylamide nih.gov.

Chemoenzymatic and Catalytic Approaches in Lysergamide Production

Chemoenzymatic and catalytic methods are increasingly explored in the synthesis of complex molecules like lysergamides. Biosynthetic pathways in fungi utilize enzymes for the formation of the ergoline ring system from precursors nih.govnih.govrsc.org. For instance, the enzyme DmaW catalyzes the initial prenylation of L-tryptophan in ergot alkaloid biosynthesis nih.govnih.gov. Chemoenzymatic hybrid systems have been developed for the production of intermediates like chanoclavine (B110796) frontiersin.org. Catalytic approaches, such as palladium-catalyzed cyclization in ergoline core synthesis or asymmetric Friedel-Crafts alkylation/Michael addition sequences using chiral catalysts, offer stereocontrol and efficiency in constructing the complex ergoline scaffold ebi.ac.ukresearchgate.netsci-hub.se.

Comprehensive Analytical Profiling of this compound

Comprehensive analytical profiling of lysergamides like this compound is essential for their identification, structural elucidation, and purity assessment. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Resolution Chromatographic-Mass Spectrometric Techniques for Structural Elucidation (e.g., HPLC-ESI-QTOF-MS, GC-MS)

High-resolution chromatographic-mass spectrometric techniques are powerful tools for the analysis of lysergamides. GC-MS is widely used and can provide valuable fragmentation patterns for identification nih.govresearchgate.netnih.govresearchgate.netescholarship.orgresearchgate.net. Lysergamides typically show a molecular ion peak in EI-MS caymanchem.com. Characteristic fragment ions can indicate the substituents at different positions of the ergoline core caymanchem.com. For example, a peak at m/z = 221 can indicate a methyl group at N6, while analogs with a substituent at N1 often show a second base peak related to the acyl group mass caymanchem.com. Analogs with different substituents at the N6 position may show m/z = 207 as a base peak caymanchem.com. Derivatization, such as with BSTFA, can improve GC separation of lysergamides nih.govresearchgate.net.

HPLC coupled with various mass spectrometry detectors, such as ESI-QTOF-MS and single quadrupole MS, is also commonly used ljmu.ac.ukljmu.ac.uknih.govnih.govresearchgate.net. HPLC-ESI-QTOF-MS provides high-resolution mass data, which is crucial for determining the elemental composition of the parent ion and fragment ions, aiding in structural elucidation and the detection of impurities ljmu.ac.ukresearchgate.netuni-freiburg.de. Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis nih.govresearchgate.netljmu.ac.uknih.govnih.govuni-freiburg.de. Different LC-MS methods and parameters, including gradient profiles, columns, and mobile phases, are explored to optimize separation and detection of lysergamides and their isomers ljmu.ac.uknih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy, particularly 1H and 13C NMR, is a definitive technique for confirming the molecular structure of lysergamides like this compound researchgate.netescholarship.orgresearchgate.netuni-freiburg.denih.govresearchgate.net. Analysis of chemical shifts, splitting patterns, and integration values in NMR spectra provides detailed information about the hydrogen and carbon atoms within the molecule. This allows for the confirmation of the ergoline core structure and the presence and position of substituents, such as the butanoyl group at the N1 position in this compound uni-freiburg.de. Two-dimensional NMR techniques can further assist in assigning signals and confirming connectivity uni-freiburg.de. NMR can also be used to study phenomena like epimerization in lysergamides researchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (1-butanoyl-LSD)27817
Lysergic acid5280370
Lysergic acid diethylamide (LSD)5761
nor-LSDNot available
ALD-52 (1-acetyl-LSD)10503201
1P-LSD (1-propanoyl-LSD)27727
1V-LSD (1-valeroyl-LSD)35744
1cP-LSD (1-cyclopropanoyl-LSD)30187
AL-LAD (N6-allyl-6-norlysergic acid diethylamide)87806640
1cP-AL-LAD160368021
LSM-775 (lysergic acid morpholide)13786913
MIPLA (N-methyl-N-isopropyl isomer of LSD)13786912
LAMPA (N-methyl-N-propyl isomer of LSD)13786911
LSZ ((2'S,4'S)-lysergic acid 2,4-dimethylazetidide)87806641
ETH-LAD (N6-ethyl-6-norlysergic acid diethylamide)87806642
chanoclavine101131
agroclavine7334
elymoclavine7335
paspalic acid101129
festuclavine101128
L-tryptophan6305
dimethylallyl diphosphate (DMAPP)11630355
S-adenosyl-L-methionine (SAM)3475

Interactive Data Table Example (Illustrative - Data based on search results)

Quantitative and Qualitative Assessment of Synthetic Intermediates and Related Impurities

The quantitative and qualitative assessment of synthetic intermediates and related impurities is a critical aspect of the chemical synthesis of compounds like this compound. This assessment ensures the purity and quality of the final product and helps in understanding the reaction pathway and potential side products. Analytical procedures for the control of impurities include quantitative tests for impurity content and limit tests ich.org.

Identifying the source of impurities is fundamental to developing effective control strategies. Impurities in a drug substance can originate from the manufacturing process, including starting materials, reagents, intermediates, and by-products, as well as from degradation during storage . Analyzing reagents, intermediates, and by-products in all synthesis and production processes is crucial for identifying potential impurities . The concept of "Quality by Design (QbD)" can be applied to delineate the impurity profile based on the synthesis mechanism, starting materials, and the structure of intermediates .

Various analytical techniques are employed for the quantitative and qualitative analysis of synthetic intermediates and impurities. High-performance Liquid Chromatography (HPLC) is widely used for the separation and analysis of impurities . Mass spectrometry (MS), particularly when coupled with chromatography (e.g., LC-MS/MS, GC-MS), is invaluable for identifying impurity structures, especially for trace impurities that may not be quantifiable by UV detection alone scirp.org. LC-MS/MS can quickly identify impurity structures by analyzing molecular ion peaks and their fragmentation patterns . However, conventional MS detectors may have lower quantitative accuracy for trace impurities due to resolution limitations . High-resolution tandem mass spectral data can be used for the tentative determination of impurity identities researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized, primarily relying on the acquisition of impurity monomers for qualitative and quantitative applications . Quantitative NMR can be used for the standardization of impurity reference materials .

Detailed research findings on the quantitative and qualitative assessment of intermediates and impurities in the synthesis of lysergamides, including analogues like this compound, highlight the complexity of these processes. Studies on related lysergamides, such as 1cP-AL-LAD and 1P-AL-LAD, demonstrate the use of techniques like LC-ESI-QTOF-MS/MS to detect and characterize impurities researchgate.netljmu.ac.uk. For instance, analysis of a powdered 1cP-AL-LAD sample revealed the detection of 17 impurities based on high-resolution tandem mass spectral data, with AL-LAD and 1P-AL-LAD confirmed using reference standards researchgate.net. Similarly, LC-MS analysis of 1P-AL-LAD suggested the detection of iso-1P-AL-LAD at low abundance, estimated to be around 1.12% by LC-ESI-QTOF-MS nih.gov. AL-LAD was also detected as an impurity in 1P-AL-LAD, estimated at around 0.64% nih.gov. These studies indicate that impurities can include isomers and potential synthesis by-products or degradation products ljmu.ac.uknih.gov.

The identification of synthetic intermediates is also crucial for understanding the reaction pathway. Not all synthesis mechanisms are fully confirmed, but the identification of intermediates helps in understanding the most likely reaction mechanisms mdpi.com. For example, studies on lysergic acid synthesis have involved the identification of intermediates proposed in different synthetic routes mdpi.comnih.gov.

Quantitative analysis of impurities requires assessing accuracy, which can be done by applying the analytical procedure to a sample with a known amount of impurity or by comparing results with an independent procedure ich.org. Precision, including repeatability and intermediate precision, must also be established ich.org. The quantitation limit, the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, is particularly important for impurities ich.org.

While specific detailed data tables for this compound intermediates and impurities were not extensively found in the search results, the methodologies applied to related lysergamides provide a strong framework for how such assessments are conducted. The following table illustrates the types of analytical techniques and potential impurities that would be relevant to the assessment of this compound synthesis.

Compound ClassPotential Impurity/Intermediate TypeAnalytical TechniquesPurpose (Qualitative/Quantitative)
This compoundIsomers (e.g., iso-BU-Lad)LC-MS, LC-HRMS, NMRIdentification, Purity Assessment (Qualitative & Quantitative)
This compoundStarting MaterialsGC-MS, HPLC-UV/MSPurity of Inputs (Quantitative), Identification (Qualitative)
This compoundReaction By-productsGC-MS, LC-MS/MS, HRMSIdentification, Purity Assessment (Qualitative & Quantitative)
This compoundDegradation ProductsLC-MS, GC-MSIdentification, Stability Assessment (Qualitative & Quantitative)
This compoundSynthetic IntermediatesLC-MS, NMR, GC-MSReaction Monitoring, Structure Confirmation (Qualitative & Quantitative)
This compoundResidual SolventsGC-FID, GC-MSPurity Assessment (Quantitative)

This table, based on the general principles of pharmaceutical impurity analysis and findings for related compounds, outlines the typical approach to assessing synthetic intermediates and impurities in the context of lysergamide synthesis. Detailed quantitative data would involve specific chromatographic conditions, mass spectral parameters, and calibration curves for each identified intermediate and impurity.

Molecular Pharmacology and Receptor Binding Dynamics of Bu Lad

Serotonergic Receptor System Interactions

The serotonergic system, mediated by a diverse family of 5-hydroxytryptamine (5-HT) receptors, plays a critical role in various physiological and cognitive processes. mdpi.comnih.govbmbreports.org BU-Lad's activity within this system is a primary focus of research.

In Vitro Agonist/Partial Agonist Activity at 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6)

Studies have explored the in vitro activity of this compound at various 5-HT receptor subtypes. While specific detailed data for this compound across all these subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6) were not extensively found in the provided search results, research on related lysergamides like LSD and its derivatives provides context for the expected interactions within this class of compounds. LSD, for instance, is known to act as a strong agonist at the 5-HT2A receptor, a key mediator of its psychoactive effects. drugdiscoverytrends.comunc.edu The 5-HT2 receptor family, including 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are primarily coupled to Gq/11 proteins, although 5-HT2A and 5-HT2B can also recruit β-arrestin-2. bmbreports.org Given that this compound is an analogue of LSD, it is plausible that it shares some affinity and activity at these receptors, albeit potentially with differing potency or efficacy. iiab.mewikipedia.org One source indicates that this compound is significantly less potent than LSD in producing similar effects. iiab.mewikipedia.org

Radioligand Receptor Binding Assays

Radioligand binding assays are a fundamental technique in molecular pharmacology used to quantify the interaction of a ligand with its receptor. wikipedia.orgwikipedia.orgrevvity.comwikipedia.orgbmglabtech.comoncodesign-services.com These assays provide valuable data on binding affinity, receptor density, and the kinetics of ligand-receptor interactions. wikipedia.orgwikipedia.orgrevvity.comwikipedia.orgbmglabtech.comoncodesign-services.comturkupetcentre.netbmglabtech.comdynamic-biosensors.comuah.esauckland.ac.nzsartorius.comnih.govnih.govgiffordbioscience.comumich.edu

Quantitative Determination of Binding Affinity (Kd) and Receptor Density (Bmax)

Competitive Binding Studies with Known Ligands

Competitive binding assays are used to determine the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known binding characteristics from the receptor. wikipedia.orgwikipedia.orgwikipedia.orgbmglabtech.comumich.edumerckmillipore.comacs.orgnicoyalife.com By using a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (in this case, this compound), researchers can determine the inhibition constant (Ki) of the test compound. uah.esumich.edu The Ki is related to the IC50 (the concentration of the competitor that inhibits 50% of the binding of the radioligand) and the Kd of the radioligand. uah.esumich.edu This approach allows for the pharmacological identification of binding sites and the comparison of the binding affinities of different ligands for the same receptor. bmglabtech.comumich.eduacs.org Competitive binding studies with known serotonergic ligands (e.g., serotonin (B10506), LSD, or other selective agonists/antagonists for specific 5-HT subtypes) would be essential to fully characterize this compound's binding profile and compare its affinity to that of other compounds at relevant receptors. wikipedia.orgwikipedia.orgwikipedia.orgbmglabtech.comumich.edumerckmillipore.comacs.orgnicoyalife.com

Kinetic Binding Analysis (Association and Dissociation Rates)

Kinetic binding analysis investigates the rates at which a ligand binds to (associates) and unbinds from (dissociates) its receptor. wikipedia.orgbmglabtech.comdynamic-biosensors.comsartorius.comnih.govnih.govgiffordbioscience.com These rates are described by the association rate constant (kon or ka) and the dissociation rate constant (koff or kd), respectively. turkupetcentre.netbmglabtech.comdynamic-biosensors.comsartorius.comnih.govnih.govgiffordbioscience.com The ratio of koff to kon is equal to the equilibrium dissociation constant (Kd). turkupetcentre.netbmglabtech.comauckland.ac.nzgiffordbioscience.com Kinetic studies provide insights beyond just equilibrium affinity, revealing how quickly a ligand interacts with its target and how long it remains bound. bmglabtech.comdynamic-biosensors.comsartorius.comnih.govgiffordbioscience.com For example, a low dissociation rate (slow koff) can contribute to a longer duration of action, even if the equilibrium affinity (Kd) is not exceptionally high. bmglabtech.comgiffordbioscience.com Measuring the association and dissociation rates of this compound at relevant serotonergic receptors would provide a more complete understanding of its binding dynamics and potentially shed light on the time course of its effects. wikipedia.orgbmglabtech.comdynamic-biosensors.comsartorius.comnih.govnih.govgiffordbioscience.com While specific kinetic data for this compound were not found, these assays are a standard part of comprehensively characterizing ligand-receptor interactions. wikipedia.orgrevvity.comsartorius.comnih.govnih.govgiffordbioscience.com

Interactive Data Tables:

Table 1: Hypothetical In Vitro Agonist/Partial Agonist Activity at 5-HT Receptor Subtypes

Receptor SubtypeActivity (Agonist/Partial Agonist)EC50 (nM) (Hypothetical)Emax (% of reference agonist) (Hypothetical)
5-HT1APartial Agonist[Insert Data][Insert Data]
5-HT2AAgonist[Insert Data][Insert Data]
5-HT2BPartial Agonist[Insert Data][Insert Data]
5-HT2CAgonist[Insert Data][Insert Data]
5-HT6Agonist[Insert Data][Insert Data]

Table 2: Hypothetical Radioligand Receptor Binding Assay Data

Receptor SubtypeRadioligand Used (Hypothetical)Kd (nM) (Hypothetical)Bmax (fmol/mg protein) (Hypothetical)
5-HT1A[Insert Data][Insert Data][Insert Data]
5-HT2A[Insert Data][Insert Data][Insert Data]
5-HT2B[Insert Data][Insert Data][Insert Data]
5-HT2C[Insert Data][Insert Data][Insert Data]
5-HT6[Insert Data][Insert Data][Insert Data]

Table 3: Hypothetical Kinetic Binding Parameters

Receptor SubtypeRadioligand Used (Hypothetical)kon (M⁻¹s⁻¹) (Hypothetical)koff (s⁻¹) (Hypothetical)Kd (koff/kon) (nM) (Hypothetical)
5-HT1A[Insert Data][Insert Data][Insert Data][Insert Data]
5-HT2A[Insert Data][Insert Data][Insert Data][Insert Data]
5-HT2B[Insert Data][Insert Data][Insert Data][Insert Data]
5-HT2C[Insert Data][Insert Data][Insert Data][Insert Data]
5-HT6[Insert Data][Insert Data][Insert Data][Insert Data]

Biophysical Characterization of Ligand-Receptor Complexes

Biophysical characterization plays a vital role in understanding the interactions between biomolecules, including protein-ligand interactions baderlab.org. These methods are used to measure parameters such as binding affinity, kinetics, thermodynamics, and conformational changes that occur upon binding baderlab.org. For compounds like this compound, biophysical techniques would be employed to gain a quantitative understanding of how it interacts with its target receptors at a molecular level. This is crucial for structure-based drug development and understanding the dynamics of receptor-ligand complexes wikipedia.org.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Selectivity

Surface Plasmon Resonance (SPR) is a powerful, label-free technique widely used to monitor the affinity and selectivity of biomolecular interactions in real-time nih.govplos.org. It allows for the analysis of association and dissociation rate constants, which are key parameters for characterizing binding kinetics nih.govbu.edu. SPR works by immobilizing one binding partner (the ligand, potentially a receptor for this compound) on a sensor chip surface, typically coated with a thin gold film nih.govnih.gov. When an analyte (such as this compound) flows over the surface, binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal nih.govbu.edu.

SPR can provide quantitative data on the strength of the binding interaction, expressed as the equilibrium dissociation constant (KD). The KD is derived from the association rate constant (ka or kon) and the dissociation rate constant (kd or koff) wikipedia.org. A smaller KD value indicates higher binding affinity malvernpanalytical.com. SPR experiments involve flowing different concentrations of the analyte over the immobilized ligand and monitoring the binding response over time, generating sensorgrams bu.edu. These sensorgrams are then fitted to mathematical models to extract the kinetic parameters (ka and kd) and the affinity (KD) iiab.mebu.edu.

SPR is particularly useful for determining the specificity and selectivity of a ligand for its target by testing its binding to a panel of different potential receptors iiab.me. While specific SPR data for this compound was not found, the technique would typically involve immobilizing relevant receptors (e.g., serotonin receptors, given its similarity to LSD) on an SPR chip and then flowing solutions of this compound over the surface to measure binding responses.

Illustrative Data Table: Hypothetical SPR Binding Data

AnalyteLigand (Immobilized Receptor)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (M)
This compoundReceptor A[Data would be here][Data would be here][Data would be here]
This compoundReceptor B[Data would be here][Data would be here][Data would be here]
This compoundReceptor C[Data would be here][Data would be here][Data would be here]

Structure Activity Relationship Sar and Computational Modeling of Bu Lad Analogues

Elucidation of Structural Determinants for Receptor Specificity and Potency

The affinity and efficacy of lysergamides at various receptors, particularly the serotonin (B10506) 5-HT₂A receptor, are highly sensitive to their three-dimensional structure. Key areas of modification include the amide substituent at the C8 position, the substituent at the N6 position of the ergoline (B1233604) ring, and the indole (B1671886) nitrogen at the N1 position. The stereochemistry at positions C5 and C8 is also critically important for biological activity. researchgate.net

The substituent at the N6 position of the ergoline ring system plays a significant role in modulating the pharmacological profile of lysergamides. While many potent lysergamides, including LSD, feature an N6-methyl group, variations at this position can alter receptor affinity and functional activity.

Research into N6-substituted analogues has demonstrated that this position is sensitive to steric bulk. For example, replacing the N6-methyl group with larger alkyl groups or other functionalities can lead to a decrease in potency at the 5-HT₂A receptor. However, some modifications are well-tolerated. The compound AL-LAD, which features an allyl group at the N6 position instead of a methyl group, retains significant 5-HT₂A agonist activity. This indicates that the size and nature of the N6-substituent are key determinants of pharmacological effect. Studies on compounds like 1cP-AL-LAD, which has both an N1-cyclopropanoyl group and an N6-allyl group, further highlight the combinatorial effects of substitutions at multiple positions. nih.gov While no derivatives of LSD have shown potency comparable to the parent compound, those substituted at the N-6 position are notable exceptions. nih.gov

CompoundN6-SubstituentRelative Potency Comment
LSDMethyl (-CH₃)High potency at 5-HT₂A receptor
AL-LADAllyl (-CH₂CH=CH₂)Retains potent 5-HT₂A agonist activity
ETH-LADEthyl (-CH₂CH₃)Reported to be potent
PRO-LADPropyl (-CH₂CH₂CH₃)Reported to be potent

Substitution at the N1 position of the indole ring of the lysergamide (B1675752) structure has a profound impact on pharmacology. Generally, attaching an acyl group (such as acetyl, propionyl, or butyryl) at this position significantly reduces the compound's affinity and efficacy directly at 5-HT₂A receptors. ljmu.ac.uk For instance, compounds like 1-acetyl-LSD (ALD-52), 1-propionyl-LSD (1P-LSD), and 1-butanoyl-LSD (1B-LSD) demonstrate weak efficacy or even act as antagonists in in-vitro calcium mobilization assays. researchgate.net

Despite this reduced in-vitro activity, these N1-acyl derivatives often exhibit potent LSD-like effects in vivo. researchgate.net This discrepancy is explained by their role as prodrugs. After administration, these compounds are metabolized, with the N1-acyl group being cleaved to release the parent compound (e.g., LSD). researchgate.netuni-freiburg.de Studies have confirmed the presence of high levels of LSD in the plasma of rats following the administration of ALD-52 and 1P-LSD, demonstrating rapid and efficient deacylation in a biological system. researchgate.net This prodrug strategy is a key aspect of the pharmacology of many recently emerged lysergamide analogues. uni-freiburg.de

CompoundN1-SubstituentIn Vitro 5-HT₂A EfficacyIn Vivo ActivityProdrug Potential
LSDHydrogen (-H)AgonistHighN/A
ALD-52Acetyl (-COCH₃)Weak / AntagonistHighYes (for LSD)
1P-LSDPropionyl (-COCH₂CH₃)Weak / AntagonistHighYes (for LSD)
1B-LSDButanoyl (-CO(CH₂)₂CH₃)Weak / AntagonistHighYes (for LSD)
1P-AL-LADPropionyl (-COCH₂CH₃)LowActiveYes (for AL-LAD)

Stereochemistry is a critical determinant of the biological activity of lysergamides. biomedgrid.combiomedgrid.com The lysergic acid backbone contains two stereocenters at positions C5 and C8, which means four possible stereoisomers can exist. For LSD, only the (+)-isomer, specifically the (5R,8R)-stereoisomer, possesses significant psychoactive effects. researchgate.net This high degree of stereoselectivity highlights the precise conformational requirements for binding and activation of the target receptors.

This principle extends to other lysergamide analogues. Studies on a series of d-lysergic acid amides with chiral 2-aminoalkanes revealed that the (R)-isomers were consistently more potent than their (S)-isomer counterparts in displacing radioligands from 5-HT₂A and 5-HT₁A receptors. nih.gov For example, (R)-2-pentyllysergamide is approximately 20 times more active than (S)-2-pentyllysergamide in stimulating phosphoinositide turnover, a measure of 5-HT₂A receptor activation. nih.gov Similarly, research on conformationally constrained analogues using isomeric 2,4-dimethylazetidines found that the lysergamide derived from (S,S)-(+)-2,4-dimethylazetidine had the highest affinity and functional potency at the 5-HT₂A receptor, being even slightly more potent than LSD itself. nih.gov These findings underscore that the specific three-dimensional arrangement of atoms is crucial for optimal receptor interaction. biomedgrid.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. wikipedia.org By identifying key molecular properties, known as descriptors, QSAR models can be developed to predict the activity of newly designed or untested molecules, thereby accelerating drug discovery and optimization. drugdesign.orgcreative-biolabs.com

QSAR models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed biological activity. wikipedia.org These descriptors quantify various aspects of a molecule's physicochemical properties. They can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent, such as electronic, steric, and hydrophobic features. hufocw.orgucsb.edu

Common molecular descriptors used in QSAR studies include:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures lipophilicity.

Molar Refractivity (MR): A measure of molecular volume and polarizability.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which relates to hydrogen bonding potential and membrane permeability.

Electronic Descriptors: Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges, which describe a molecule's electronic and reactivity characteristics. ucsb.eduresearchgate.net

For serotonin receptor ligands, studies have shown that properties like lipophilicity are often correlated with receptor affinity. nih.gov By applying statistical methods such as multiple linear regression (MLR), researchers can build models that predict receptor binding affinity or functional potency based on a combination of these descriptors. drugdesign.orgresearchgate.net A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of analogues with the highest predicted activity. nih.gov

Descriptor TypeExample DescriptorsProperty Represented
HydrophobicLogPLipophilicity, membrane permeability
Steric/TopologicalMolar Refractivity (MR), Shape IndicesMolecular size, volume, and shape
ElectronicHOMO/LUMO energies, Dipole MomentElectron distribution, reactivity
Hydrogen BondingTPSA, Number of H-bond donors/acceptorsPolar interactions

While traditional QSAR models are powerful, the complex and often non-linear nature of structure-activity relationships has led to the adoption of more advanced computational techniques like machine learning (ML) and artificial neural networks (ANN). researchgate.net These methods can capture intricate patterns in large datasets that may be missed by linear regression models. researchgate.netresearchgate.net

Common machine learning algorithms applied to SAR prediction include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for overfitting.

Support Vector Machines (SVM): A classification method that finds an optimal hyperplane to separate data points into different classes (e.g., active vs. inactive).

Artificial Neural Networks (ANN): Computational models inspired by the structure of biological neural networks. ANNs, particularly deep neural networks (DNNs), are capable of learning highly complex, non-linear relationships between molecular descriptors and biological activity. mdpi.comarxiv.org

These ML-based QSAR models have shown superior performance in various drug discovery tasks, including predicting bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and protein-ligand binding affinities. researchgate.netmdpi.com By training these models on known data for lysergamides and related serotonin receptor ligands, it is possible to create robust predictive tools to guide the design of new analogues with desired pharmacological profiles. nih.gov

Advanced Theoretical Chemistry and Molecular Simulation in the Study of BU-Lad Analogues

The exploration of this compound and its analogues has been significantly enhanced by advanced computational methods. These techniques provide a microscopic view of the molecular properties and interactions that are critical for understanding their relationship with biological targets. Theoretical chemistry and molecular simulations serve as a computational microscope, offering insights that are often inaccessible through experimental methods alone. These approaches are pivotal in rational drug design, allowing for the prediction of molecular behavior and binding affinities before undertaking costly and time-consuming synthesis. For the lysergamide class of compounds, including this compound, these simulations focus on interactions with serotonin receptors, particularly the 5-HT₂A receptor, which is a primary target for this family of molecules. mind-foundation.orgbiorxiv.org

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics is fundamental to describing the behavior of electrons in molecules, which in turn dictates the chemical properties and reactivity of a compound. mdpi.com For lysergamides like this compound, QM calculations are employed to determine the electronic structure, providing a detailed picture of electron distribution and energy levels within the molecule.

Detailed research findings from QM studies on the broader ergoline class reveal key electronic features that govern their biological activity. wikipedia.org These calculations can elucidate the electrostatic potential surface, highlighting regions of positive and negative charge that are crucial for molecular recognition at the receptor binding site. For instance, the charge distribution around the protonated N6 amine is considered a critical factor for the initial docking and interaction with conserved aspartate residues in monoamine neurotransmitter receptors. pitt.edu

Furthermore, Frontier Molecular Orbital (FMO) theory, a key component of QM, is used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more readily polarizable and reactive, which can influence its binding characteristics and activation of the receptor. While specific QM data tables for this compound are not prevalent in published literature, the principles are widely applied to its analogues to correlate electronic properties with observed pharmacological activity. researchgate.net

Table 1: Conceptual Quantum Mechanical Properties for a Lysergamide Analogue
PropertyDescriptionSignificance in Receptor Binding
Electrostatic Potential (ESP)3D map of charge distribution on the molecular surface.Identifies key regions for electrostatic interactions with receptor residues (e.g., hydrogen bonding).
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Influences charge-transfer interactions with receptor amino acids.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Influences charge-transfer interactions and stability of the ligand-receptor complex.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and polarizability; a smaller gap can imply higher reactivity.
Partial Atomic ChargesCalculated charge on individual atoms.Provides a quantitative basis for understanding specific intermolecular forces like salt bridges and hydrogen bonds.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its receptor over time. By solving Newton's equations of motion for a system containing the protein, the ligand, and surrounding solvent, MD simulations can reveal the conformational changes, binding pathways, and residence time of a drug molecule in its binding pocket.

For the lysergamide class, MD simulations have been instrumental in explaining the unusually long duration of action of compounds like LSD. genscript.com Crystal structures of LSD bound to the human serotonin 5-HT₂B receptor, which is highly similar to the 5-HT₂A receptor, show the ligand deeply buried in the binding pocket. mind-foundation.orgblossomanalysis.com MD simulations based on this structure revealed that a portion of the receptor, specifically the extracellular loop 2 (EL2), folds over the bound ligand, acting as a "lid". genscript.comblossomanalysis.com This "lid" traps the molecule inside, drastically slowing its rate of dissociation and thereby prolonging its signaling activity. blossomanalysis.com It is hypothesized that analogues like this compound, which share the same ergoline core, would be subject to similar interactions. The stability of this "lid" and the specific interactions that hold it in place are key areas of investigation in these simulations.

Table 2: Key Residues in Serotonin Receptors Interacting with Lysergamide Ligands (Based on LSD Studies)
Receptor ResidueLocationType of InteractionSignificance
Asp155Transmembrane Helix 3 (TMH3)Salt BridgeAnchors the protonated N6 amine of the lysergamide core. pitt.edu
Ser242Transmembrane Helix 5 (TMH5)Hydrogen BondInteracts with the indole N-H of the ligand, a bond not possible in some analogues. nih.gov
Phe340Transmembrane Helix 6 (TMH6)HydrophobicContributes to the binding affinity through non-polar interactions.
Trp336Transmembrane Helix 6 (TMH6)Hydrophobic/AromaticForms part of the hydrophobic binding pocket for the ergoline ring system.
Leu209Extracellular Loop 2 (EL2)Van der WaalsPart of the "lid" that covers the binding pocket, contributing to the slow dissociation rate. blossomanalysis.com

Free Energy Perturbation (FEP) and Binding Energy Calculations

Calculating the precise binding affinity of a ligand to its receptor is a primary goal of computational chemistry. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two similar ligands. This technique involves creating a non-physical, or "alchemical," pathway that computationally transforms one molecule into another (e.g., this compound into its parent compound, LSD) both in solution and when bound to the receptor. The difference between the free energy changes of these two transformations yields the relative binding affinity (ΔΔG).

This method is particularly powerful for understanding structure-activity relationships within a series of analogues. For example, FEP could be used to precisely quantify the energetic contribution of the N6-butyl group in this compound compared to the N6-methyl group in LSD. Such a calculation would involve computationally "perturbing" the butyl group into a methyl group. By comparing the calculated relative binding energy with experimentally determined values, researchers can validate their models and gain confidence in their ability to predict the affinity of novel, unsynthesized compounds. While specific FEP studies focused solely on this compound are not widely published, this methodology is a cornerstone of modern computational drug design for optimizing ligand series.

Table 3: Conceptual FEP Calculation for this compound vs. LSD
Calculation LegTransformationCalculated Free EnergyPurpose
Solvent Leg (ΔGsolv)This compound → LSD (in water)ΔG₁Calculates the free energy cost of the chemical transformation in an aqueous environment.
Protein Leg (ΔGcomplex)This compound → LSD (in receptor)ΔG₂Calculates the free energy cost of the transformation within the receptor's binding site.
Relative Binding Energy (ΔΔGbind)ΔGcomplex - ΔGsolvΔΔG = ΔG₂ - ΔG₁Predicts whether the N6-butyl group of this compound makes binding more or less favorable than the N6-methyl of LSD.

Metabolism and Biotransformation of Bu Lad

In Vitro Metabolic Fate Investigations

In vitro studies are commonly employed to investigate the metabolic fate of a compound using biological matrices such as liver microsomes, S9 fractions, or hepatocytes. These systems contain the necessary enzymes to mimic in vivo metabolic transformations. Such investigations aim to identify the types of reactions the compound undergoes and the structures of the resulting metabolites.

Identification of Phase I and Phase II Metabolic Pathways (e.g., Hydroxylation, N-Dealkylation, Deacylation)

Drug metabolism typically proceeds through two main phases: Phase I and Phase II. Phase I reactions often introduce or expose polar functional groups through processes like oxidation, reduction, or hydrolysis, making the molecule more reactive for subsequent Phase II conjugation reactions nih.govopenaccessjournals.comfiveable.menih.gov. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, or amino acids, resulting in more water-soluble metabolites that are readily excreted nih.govopenaccessjournals.comnih.govdrughunter.com.

Based on studies of structurally related lysergamide (B1675752) derivatives, common Phase I metabolic pathways include N-dealkylation and hydroxylation nih.gov. Deacylation has also been observed for 1-acylated lysergamides nih.gov. While specific data for BU-Lad were not found, it is plausible that similar Phase I transformations involving the lysergamide core and the butyl substituent could occur. Phase II conjugation reactions, such as glucuronidation, are also likely to play a role in the elimination of this compound and its Phase I metabolites, consistent with the general principles of drug metabolism nih.govopenaccessjournals.comnih.govdrughunter.com.

Characterization of Metabolite Structures using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful analytical technique for the identification and structural characterization of drug metabolites criver.comresearchgate.netacs.orgnih.govresearchgate.net. This technique provides accurate mass measurements of the parent compound and its metabolites, allowing for the determination of elemental composition researchgate.net. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer structural information about the metabolites acs.orgnih.gov.

In vitro metabolism studies, including those on lysergamide derivatives, frequently utilize LC-HRMS/MS to detect and identify metabolites by comparing their retention times and mass spectral data (both precursor and fragment ions) to those of the parent compound and, if available, reference standards nih.govljmu.ac.uk. This approach allows for the proposal and characterization of metabolite structures, even for previously unknown transformation products.

Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP) enzyme system is a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of endogenous and exogenous compounds, including many drugs nih.govopenaccessjournals.comfiveable.menih.govmdpi.comcriver.combienta.netdynamed.commedsafe.govt.nzwikipedia.orgnih.gov. These enzymes are predominantly located in the liver but are also found in other tissues nih.govdynamed.commedsafe.govt.nz. CYP enzymes catalyze various oxidative reactions, such as hydroxylation, N-dealkylation, O-dealkylation, and epoxidation dynamed.com.

Enzyme Reaction Phenotyping for Specific CYP Isoforms

Enzyme reaction phenotyping studies are conducted to identify the specific CYP isoforms responsible for the metabolism of a particular compound mdpi.comcriver.combienta.netlabcorp.comnih.gov. Common approaches include using a panel of individually expressed recombinant human CYP enzymes or conducting inhibition studies with selective CYP inhibitors in human liver microsomes mdpi.comcriver.combienta.netnih.gov. By observing the rate of parent compound disappearance or metabolite formation in the presence of specific enzymes or inhibitors, the contribution of individual CYP isoforms can be determined bienta.netlabcorp.com.

Studies on the in vitro metabolism of related lysergamide derivatives have indicated that CYP1A2 and CYP3A4 are predominantly involved in their N-dealkylation and hydroxylation nih.gov. Given the structural similarities, it is plausible that these CYP isoforms, among others, could also contribute to the Phase I metabolism of this compound. However, specific reaction phenotyping data for this compound were not available in the reviewed literature.

Inhibition and Induction Studies of Metabolizing Enzymes

Inhibition and induction studies assess the potential of a compound to inhibit or induce the activity of drug-metabolizing enzymes, particularly CYP enzymes mdpi.comcriver.comlabce.comslideshare.netadmescope.comslideshare.netnih.gov. Enzyme inhibition can lead to decreased metabolism of co-administered drugs that are substrates for the inhibited enzyme, potentially increasing their exposure and the risk of adverse effects mdpi.comcriver.comslideshare.netnih.gov. Conversely, enzyme induction can increase the metabolism of co-administered drugs, potentially leading to decreased exposure and reduced efficacy criver.comslideshare.netnih.gov.

Neurochemical and Cellular Mechanisms of Action in Preclinical Systems

Cellular and Subcellular Mechanisms of Receptor Activation

The initial step in the pharmacological action of many neuroactive substances involves their binding to specific receptors on the surface of cells. For lysergamides, this primarily involves interactions with serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is widely recognized as a key mediator of their psychedelic effects. wikipedia.orgjneurosci.org The binding of an agonist to a G protein-coupled receptor (GPCR) like the 5-HT2A receptor triggers a cascade of intracellular events.

Upon agonist binding, GPCRs undergo conformational changes that facilitate interactions with intracellular proteins, notably G proteins and β-arrestins. This interaction can lead to the phosphorylation of the receptor, serving as a signal for the recruitment of β-arrestins. nih.govnih.gov The binding of β-arrestins can then initiate the process of receptor internalization, where the receptor is removed from the cell surface and sequestered into intracellular vesicles through endocytosis. nih.govnih.govneb.comrevvity.com This trafficking of receptors can influence the duration and intensity of signaling, potentially leading to receptor desensitization or, conversely, playing a role in resensitization. nih.govnih.govneb.compnas.org

A significant aspect of receptor regulation is agonist-directed trafficking, also referred to as biased agonism or stimulus trafficking. nih.govnih.govuthscsa.edu This phenomenon describes how different agonists binding to the same receptor can lead to distinct patterns of receptor phosphorylation, β-arrestin recruitment, and subsequent internalization or trafficking along different intracellular pathways. nih.govnih.govuthscsa.edu For instance, studies on the 5-HT2A receptor have shown that its internalization can be triggered by agonist binding or directly by activating protein kinase C (PKC), a downstream effector of 5-HT2A signaling. pnas.org The internalized receptors can either be recycled back to the plasma membrane or targeted for degradation within lysosomes. revvity.com Research into BU-Lad would investigate if it exhibits similar or distinct internalization profiles compared to other lysergamides, potentially revealing unique aspects of its cellular activity.

A primary mechanism by which GPCRs transduce signals across the cell membrane is through coupling with heterotrimeric G proteins. wikipedia.orgmdpi.comjneurosci.orgnih.gov Different GPCRs can couple to distinct classes of G proteins (Gq, Gs, Gi/o, G12/13), each activating different downstream signaling cascades. mdpi.comjneurosci.orgnih.gov The 5-HT2A receptor is predominantly coupled to the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate PKC. wikipedia.orgjneurosci.org In contrast, the 5-HT7 receptor is primarily coupled to Gs, leading to the activation of adenylyl cyclase and increased cyclic AMP (cAMP) levels, although it can also interact with G12 proteins. nih.gov

Biased agonism extends beyond differential receptor trafficking and also encompasses the preferential activation of specific G protein subtypes or the differential engagement of G protein-dependent versus β-arrestin-dependent signaling pathways by different agonists acting on the same receptor. uthscsa.edunih.gov This functional selectivity can result in diverse cellular outcomes and contribute to the unique pharmacological profiles of different compounds targeting the same receptor. uthscsa.edu Preclinical studies on this compound would involve characterizing its G protein coupling profile at relevant receptors, such as the 5-HT2A receptor, to determine if it acts as a balanced agonist or exhibits bias towards certain signaling pathways compared to other lysergamides or endogenous ligands like serotonin. Techniques to measure the activation of specific G protein pathways, such as assays for changes in intracellular calcium, cAMP levels, or the recruitment of downstream effectors, are employed in these investigations. nih.govacs.org

Neurotransmitter System Modulation

Lysergamides are well-known for their profound effects on the serotonergic system, a key neuromodulatory system involved in regulating mood, perception, and cognition. harvard.edubiorxiv.org Understanding how this compound modulates this system is central to elucidating its neurobiological effects.

The concentration of serotonin in the synaptic cleft is tightly regulated by mechanisms controlling its release from presynaptic neurons and its reuptake via serotonin reuptake transporters (SERT). mdpi.commdpi.com Psychoactive substances can influence these processes, thereby altering the availability of serotonin to activate postsynaptic receptors. Some compounds can increase extracellular serotonin levels by either promoting its release or inhibiting its reuptake. jneurosci.orgmdpi.com While the broader impact of the serotonergic system is recognized, specific research detailing this compound's direct effects on serotonin release or its interaction with SERT in preclinical models was not found in the provided information. Studies investigating these aspects would typically involve in vitro experiments using isolated nerve terminals (synaptosomes) or cell lines expressing SERT, as well as in vivo microdialysis to measure real-time changes in extracellular serotonin concentrations in specific brain regions of preclinical species. mdpi.com

Exposure to pharmacological agents, including lysergamides, can induce alterations in gene expression and protein synthesis within the brain. These molecular changes can lead to long-lasting adaptations in neuronal function and contribute to the observed behavioral and psychological effects. nih.govembopress.orgbu.edumpg.deresearchgate.netelifesciences.orgnih.govnih.gov Such alterations can affect the expression levels of neurotransmitter receptors, enzymes involved in neurotransmitter synthesis and degradation, and proteins crucial for synaptic plasticity and neuronal survival. bu.eduresearchgate.netnih.gov

Research in this area employs techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing to assess changes in messenger RNA levels, and Western blotting or immunohistochemistry to quantify protein levels. bu.edu These studies aim to identify specific genes and proteins whose expression is modulated by this compound exposure in preclinical models, providing insights into the downstream molecular pathways affected by the compound. While the provided search results discuss general principles of gene regulation, including the role of nuclear architecture and lamina-associated domains (LADs) nih.govembopress.orgmpg.deresearchgate.netelifesciences.orgnih.govnih.gov, and the mechanisms of protein regulation bu.edu, specific data on how lysergamide (B1675752) exposure, including this compound, impacts gene expression and protein regulation was not available.

Advanced Neuroimaging and Electrophysiological Techniques in Preclinical Models

Advanced neuroimaging and electrophysiological techniques are indispensable tools for investigating the effects of psychoactive compounds on brain function and neuronal activity in preclinical models. bu.edunih.govbnac.netbnac.netgithub.ioresearchgate.netox.ac.ukahajournals.orgerasmusmc.nlpreclinicalephys.com These techniques provide valuable insights into how compounds like this compound influence brain circuits and neuronal communication.

Neuroimaging modalities such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) allow researchers to visualize and measure changes in brain activity, metabolism, and connectivity in vivo. bnac.netbnac.netgithub.ioresearchgate.netox.ac.uk These techniques can help pinpoint specific brain regions or networks that are activated or modulated by this compound administration in preclinical species. github.ioresearchgate.net Specialized preclinical neuroimaging facilities are equipped to conduct these studies in animal models, utilizing optimized protocols and imaging systems. bnac.netbnac.netgithub.ioresearchgate.netox.ac.uk

Electrophysiological techniques, including electroencephalography (EEG) and in vivo single-unit recording, provide direct measures of electrical activity in the brain. bu.edunih.govahajournals.orgerasmusmc.nlpreclinicalephys.com EEG can capture global patterns of brain activity, revealing alterations in brain states or the presence of specific oscillatory rhythms. nih.govpreclinicalephys.com In vivo electrophysiology allows for the recording of action potentials from individual neurons or the activity of neuronal populations in targeted brain areas, offering high temporal resolution insights into how this compound affects neuronal excitability, firing patterns, and synaptic transmission. bu.edunih.gov These techniques are widely applied in preclinical pharmacology to assess the impact of compounds on neuronal circuits and function. bu.edunih.govahajournals.orgerasmusmc.nlpreclinicalephys.com While the utility of these advanced techniques in preclinical neuroscience is well-established bu.edunih.govbnac.netbnac.netgithub.ioresearchgate.netox.ac.ukahajournals.orgerasmusmc.nlpreclinicalephys.com, specific published studies detailing the application of advanced neuroimaging or electrophysiological techniques to investigate the effects of this compound in preclinical models were not identified in the provided search results.

Positron Emission Tomography (PET) for Receptor Occupancy and Neurotransmitter Dynamics in Rodents

Positron Emission Tomography (PET) is a molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in living subjects, including rodents. In the context of neuropharmacology, PET is valuable for determining the occupancy of target receptors by a drug and for assessing changes in neurotransmitter dynamics. nih.gov This is achieved through the use of radioligands that selectively bind to specific receptors or transporters. By measuring the binding of the radioligand in the presence and absence of the test compound, researchers can quantify the extent to which the compound occupies the target. nih.gov

PET studies in rodents can provide insights into the pharmacokinetics and pharmacodynamics of a compound in the brain. nih.gov They can help determine the relationship between drug dose, plasma concentration, and target engagement. nih.gov Additionally, some PET techniques can assess changes in neurotransmitter release or metabolism indirectly by measuring the displacement of a radioligand from its target by endogenous neurotransmitters. While PET is a powerful tool in preclinical neurochemical research, specific data detailing the receptor occupancy or neurotransmitter dynamics of this compound in rodents using this technique were not identified in the available search results.

Electrophysiological Recordings for Neuronal Activity Modulation (e.g., in brain slices or in vivo)

Electrophysiological recordings are fundamental techniques used to measure the electrical activity of neurons. These methods can be applied both in vitro, using brain slices, and in vivo, in living animals. By recording changes in membrane potential, ion channel activity, or action potential firing rates, researchers can assess how a compound modulates neuronal function.

In brain slices, patch-clamp recording is a widely used electrophysiological technique that allows for the precise measurement of currents and voltages across the membrane of individual neurons or even single ion channels. This provides detailed information about the direct effects of a compound on neuronal excitability and synaptic transmission. In vivo electrophysiology, on the other hand, allows for the recording of neuronal activity in intact neural circuits within a living, sometimes freely behaving, animal. This approach can reveal how a compound affects the firing patterns of neurons in specific brain regions and how it influences network activity. Despite the utility of electrophysiological methods in neuropharmacology, specific data on the modulation of neuronal activity by this compound through recordings in brain slices or in vivo were not found in the provided search results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.